

# Application Note and Protocol: Quantitative NMR Analysis of Ciprofibrate Impurity A

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Compound of Interest		
Compound Name:	Ciprofibrate impurity A	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. **Ciprofibrate Impurity A**, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a potential process impurity or degradation product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of pharmaceutical impurities.[1][2] Quantitative NMR (qNMR) is a primary ratio method that can provide accurate quantification of impurities without the need for a specific reference standard of the impurity itself, by using a certified internal standard.[3][4][5] [6] This application note provides a detailed protocol for the analysis of **Ciprofibrate Impurity A** using <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

## **Chemical Structures**



Compound	Structure
Ciprofibrate	Ciprofibrate Structure
Ciprofibrate Impurity A	Ciprofibrate Impurity A Structure
IUPAC Name	2-(4-Ethenylphenoxy)-2-methylpropanoic acid
Molecular Formula	C12H14O3
Molecular Weight	206.24 g/mol
CAS Number	1474058-89-3[7][8]

# **Quantitative Data Summary**

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Ciprofibrate Impurity A**. These values are estimated based on the chemical structure and standard NMR chemical shift ranges.

Table 1: Predicted <sup>1</sup>H NMR Data for Ciprofibrate Impurity A

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Н-а	~1.60	Singlet	6H	-
H-b	~5.20	Doublet	1H	cis J ≈ 11
Н-с	~5.70	Doublet	1H	trans J ≈ 17.5
H-d	~6.70	Doublet of doublets	1H	J≈ 17.5, 11
Н-е	~6.90	Doublet	2H	J≈8.5
H-f	~7.35	Doublet	2H	J≈8.5
СООН	~12.0 (broad)	Singlet	1H	-

Table 2: Predicted <sup>13</sup>C NMR Data for Ciprofibrate Impurity A



Assignment	Predicted Chemical Shift (δ, ppm)
C-1	~25
C-2	~80
C-3 (Ar-C)	~116
C-4 (Ar-C)	~130
C-5 (Ar-C-O)	~155
C-6 (Ar-C-vinyl)	~135
C-7 (=CH <sub>2</sub> )	~114
C-8 (-CH=)	~136
C-9 (COOH)	~178

## **Experimental Protocols**

This section details the methodology for the quantitative NMR analysis of **Ciprofibrate Impurity A**.

## **Materials and Equipment**

- Sample: Ciprofibrate containing Impurity A.
- Internal Standard: Maleic acid (Certified Reference Material).
- Deuterated Solvent: Methanol-d₄ (CD₃OD, 99.8% D).
- NMR Spectrometer: 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity is recommended.[9]
- NMR Tubes: 5 mm high-precision NMR tubes.
- Analytical Balance: Readable to at least 0.01 mg.
- Volumetric Flasks and Pipettes.



### **Selection of Internal Standard**

Maleic acid is chosen as the internal standard due to the following reasons:

- It is commercially available in high purity as a certified reference material.
- It is soluble in Methanol-d4.
- Its ¹H NMR spectrum shows a sharp singlet for the two olefinic protons at approximately 6.3 ppm, which is unlikely to overlap with signals from Ciprofibrate or Impurity A.
- It is non-volatile and stable.

## **Sample Preparation (Internal Standard Method)**

- Accurately weigh approximately 20 mg of the Ciprofibrate sample (containing Impurity A) into a clean, dry vial.
- Accurately weigh approximately 5 mg of the Maleic acid internal standard into the same vial.
- Dissolve the mixture in approximately 0.7 mL of Methanol-d4.
- Ensure complete dissolution by vortexing or gentle sonication.
- Transfer the solution into a 5 mm NMR tube.

### **NMR Data Acquisition**

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Pulse Angle: 30° (to reduce relaxation delays).
- Relaxation Delay (d1): 30 seconds. This should be at least 5 times the longest T<sub>1</sub> of both the
  analyte and the internal standard signals to ensure full relaxation.
- Acquisition Time (aq): 2-4 seconds.



- Number of Scans (ns): 16-64 (adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
- Spectral Width (sw): 20 ppm (centered around 6-7 ppm).
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Inverse-gated decoupling (e.g., 'zgig' on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
- Pulse Angle: 30°.
- Relaxation Delay (d1): 60 seconds (longer delay is needed for quaternary carbons).
- Acquisition Time (aq): 1-2 seconds.
- Number of Scans (ns): ≥ 1024 (or as needed for adequate S/N).
- Spectral Width (sw): 250 ppm.

## **Data Processing and Quantification**

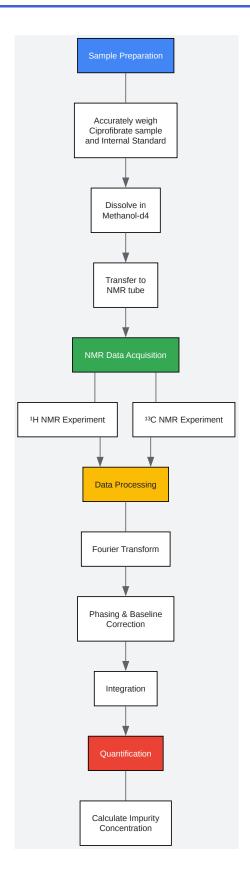
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
- Perform baseline correction to ensure a flat baseline across the entire spectrum.
- Integrate the well-resolved signals of Impurity A and the internal standard. For Impurity A, the singlet from the two methyl groups (H-a, ~1.60 ppm, integrating to 6H) is ideal for quantification. For Maleic acid, use the singlet at ~6.3 ppm (integrating to 2H).
- Calculate the concentration of Impurity A using the following formula[4]:



- I\_A, I\_std: Integral values for Impurity A and the standard.
- N\_A, N\_std: Number of protons for the integrated signals of Impurity A and the standard.
- M\_A, M\_std: Molecular weights of Impurity A and the standard.
- m\_A, m\_std: Masses of the sample and the standard.
- Purity\_std: Certified purity of the internal standard.

# Visualizations Experimental Workflow Diagram



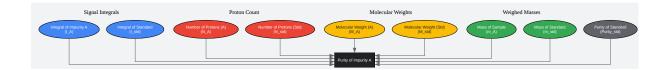


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Caption: Workflow for qNMR analysis of Ciprofibrate Impurity A.



## **Logical Relationship for Quantification**



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Caption: Variables for the qNMR calculation of impurity concentration.

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